molecular formula C19H24N2O3S B3455801 4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide

4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide

Cat. No.: B3455801
M. Wt: 360.5 g/mol
InChI Key: RRWFDBGEPZSZIR-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide is an organic compound that features a benzamide core with a benzyl(methylsulfonyl)amino substituent and diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide typically involves the following steps:

    Formation of the Benzyl(methylsulfonyl)amine Intermediate: This can be achieved by reacting benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The intermediate is then coupled with N,N-diethylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and diethyl groups enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-20(5-2)19(22)17-11-13-18(14-12-17)21(25(3,23)24)15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFDBGEPZSZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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